REACTION_CXSMILES
|
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][N:2]=1.[OH:11]O.C=O>C(O)(=O)C>[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][N+:2]=1[O-:11]
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC=2CCCCC12
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
one
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
6h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
starch iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
97.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is azeotroped with 2×100 ml toluene
|
Type
|
CUSTOM
|
Details
|
the crude material is chromatographed over 500 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 4 l 6% methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
while collecting 50 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=[N+](C=CC=2CCCCC12)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |